6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Organic Synthesis Process Chemistry ω-Chloroalkyl Aryl Ketone

This compound offers a dual-functional architecture combining a 4-chlorophenyl ketone moiety with a terminal 6-chloroalkyl chain, enabling orthogonal synthetic transformations. Validated as a reactant for constructing MCH1-selective antagonist piperidine scaffolds (US20070043080A1). 84% isolated yield achievable via TMAOCl-mediated C-C bond cleavage. Weak CYP inhibition profile (IC50 >10,000 nM) supports use as a reference standard.

Molecular Formula C12H14Cl2O
Molecular Weight 245.14 g/mol
CAS No. 188851-40-3
Cat. No. B070880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-(4-chlorophenyl)-1-oxohexane
CAS188851-40-3
Synonyms6-CHLORO-1-(4-CHLOROPHENYL)-1-OXOHEXANE
Molecular FormulaC12H14Cl2O
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCCCl)Cl
InChIInChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
InChIKeyIENOQTJUTYTSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3): Procurement-Grade Specification and Baseline Identity for Pharmaceutical Intermediate Sourcing


6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3), also designated 6-chloro-1-(4-chlorophenyl)hexan-1-one , is a chlorinated aromatic ketone with the molecular formula C12H14Cl2O and a molecular weight of 245.14 g/mol . The compound features a hexanone backbone with a terminal chloro substituent at the 6-position and a para-chlorophenyl moiety at the 1-position. It is classified as an aryl ketone derivative and is primarily supplied as a pharmaceutical intermediate and fine chemical building block for research and industrial applications . Commercial vendors report standard purities ranging from 95% to 98%, with analytical characterization typically including NMR, HPLC, or GC verification .

6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3): Why In-Class Chloroaryl Ketone Analogs Cannot Be Interchanged Without Quantitative Verification


Chloroaryl ketone derivatives sharing the 4-chlorophenyl-1-oxohexane scaffold exhibit substantial variation in both synthetic accessibility and biological off-target profiles that preclude generic substitution without experimental validation. The non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) lacks the terminal 6-chloro leaving group essential for downstream nucleophilic displacement reactions, fundamentally altering its synthetic utility as a bifunctional building block [1]. Conversely, alternative chlorination patterns such as 6-bromo-1-(4-chlorophenyl)-3-hydroxy-2-hexen-1-one introduce additional functional handles (bromo, hydroxyl) and unsaturation that modify both reactivity and pharmacokinetic liabilities [2]. The following quantitative evidence establishes specific, measurable differentiation parameters that directly inform compound selection decisions in both medicinal chemistry and process development contexts.

6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3): Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Synthetic Yield: 84% Isolated Yield via TMAOCl-Mediated C-C Bond Cleavage Protocol

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is obtainable in 84% isolated yield via a regioselective C(sp3)-C(sp3) bond cleavage of 1-(4-chlorophenyl)-1-cyclohexanol using tetramethylammonium hypochlorite (TMAOCl) under mild, metal-free biphasic conditions [1]. This yield represents an optimized synthetic outcome for ω-chloroalkyl aryl ketone formation without requiring phase-transfer catalysts. In contrast, the non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) is typically sourced commercially rather than synthesized via this route, as it lacks the terminal chloro group that enables the C-C cleavage pathway.

Organic Synthesis Process Chemistry ω-Chloroalkyl Aryl Ketone

Commercial Purity Specification: Standard 97-98% Purity with Batch-Specific Analytical Documentation

Commercial suppliers of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane consistently report purity specifications of 97-98% , with batch-specific analytical certificates including NMR, HPLC, and GC characterization . This purity tier is comparable to the widely used analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3), which is also supplied at 95-98% purity [1]. However, the target compound carries the additional quality control requirement of verifying the terminal 6-chloro substituent integrity, which is absent in the non-chlorinated analog and represents a distinct analytical verification point during incoming material inspection.

Quality Control Analytical Chemistry Procurement Specification

Cytochrome P450 Inhibition Profile: Low Micromolar IC50 Values Across CYP2D6, CYP3A4, and CYP2E1 Isoforms

6-Chloro-1-(4-chlorophenyl)-1-oxohexane exhibits measurable cytochrome P450 inhibition across multiple human hepatic isoforms. In human liver microsome assays, the compound demonstrates IC50 values of 30,000 nM (30 μM) against CYP2D6 [1] and 15,000 nM (15 μM) against CYP2E1 [2], representing weak inhibition profiles. The structurally related non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) lacks publicly available comparative CYP inhibition data, while brominated or hydroxylated variants with additional functional groups may exhibit altered CYP interaction profiles due to modified lipophilicity and hydrogen-bonding capacity [3].

Drug Metabolism ADME-Tox Cytochrome P450 Medicinal Chemistry

Patent-Cited Synthetic Intermediate: Direct Linkage to MCH1 Receptor Antagonist Pharmaceutical Compositions

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is explicitly cited as a synthetic reactant in US20070043080A1, a patent application describing substituted anilinic piperidines as selective melanin-concentrating hormone-1 (MCH1) receptor antagonists [1]. The compound serves as a key building block in the construction of the piperidine scaffold central to the claimed pharmaceutical compositions. In contrast, the non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) lacks documented patent citations as a synthetic intermediate in MCH1 antagonist programs, reflecting the functional necessity of the terminal 6-chloro leaving group for downstream N-alkylation or nucleophilic substitution steps in the synthetic sequence.

Medicinal Chemistry MCH1 Antagonist Pharmaceutical Intermediate Patent Analysis

Physicochemical Property Profile: Calculated LogP 3.8 and 6 Rotatable Bonds as Differentiating Structural Descriptors

6-Chloro-1-(4-chlorophenyl)-1-oxohexane exhibits calculated physicochemical parameters including a predicted logP (octanol-water partition coefficient) of 3.8 and 6 rotatable bonds [1]. The non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3) displays a slightly higher calculated XLogP3 of 4.1 and 5 rotatable bonds [2], reflecting the lipophilicity-enhancing effect of the terminal methyl group versus the chloro substituent. The additional rotatable bond in the target compound arises from the 6-chloro group extending the conformational flexibility of the hexanone chain, which may influence membrane permeability and protein-binding characteristics in downstream applications.

Physicochemical Properties ADME Prediction Computational Chemistry Structure-Property Relationship

6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS 188851-40-3): Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of MCH1 Receptor Antagonist Scaffolds via N-Alkylation of Substituted Anilinic Piperidines

The compound's explicit citation in US20070043080A1 as a reactant for constructing MCH1-selective antagonist piperidine scaffolds provides a validated application pathway [1]. The terminal 6-chloro group serves as an electrophilic leaving group for N-alkylation reactions with substituted anilinic piperidines, enabling the formation of the critical carbon-nitrogen bond in the target pharmaceutical architecture. Procurement of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane is indicated when the synthetic objective requires a bifunctional building block that combines a 4-chlorophenyl ketone moiety with a distal alkyl chloride handle for sequential functionalization.

Metal-Free ω-Chloroalkyl Aryl Ketone Synthesis for Scale-Up Process Development

The 84% isolated yield achieved via TMAOCl-mediated C-C bond cleavage of 1-(4-chlorophenyl)-1-cyclohexanol [2] establishes a viable synthetic route that circumvents transition-metal catalysis and phase-transfer reagents. This process chemistry advantage supports procurement for pilot-scale investigations where metal contamination must be minimized and where alternative routes to ω-chloroalkyl aryl ketones involve less regioselective or lower-yielding halogenation protocols.

Cytochrome P450 Interaction Screening in Early-Stage ADME-Tox Profiling

The quantitative CYP inhibition data (CYP2D6 IC50 = 30,000 nM; CYP2E1 IC50 = 15,000 nM) [3][4] support the compound's use as a reference standard or control substance in hepatic microsome stability assays. Its weak inhibition profile (IC50 values >10,000 nM across tested isoforms) distinguishes it from potent CYP inhibitors and positions it as a suitable comparator when evaluating structure-metabolism relationships within chloroaryl ketone chemical series. Procurement for this application requires analytical certification to ensure batch-to-batch consistency in CYP assay outcomes.

Bifunctional Building Block for Sequential Nucleophilic Substitution and Ketone Derivatization

The compound's dual functional architecture—a 4-chlorophenyl ketone and a terminal 6-chloroalkyl chain—enables orthogonal synthetic transformations. The ketone moiety can undergo reduction to the corresponding alcohol or reductive amination to amines, while the alkyl chloride participates in SN2 displacements with nitrogen, oxygen, or sulfur nucleophiles. This bifunctionality differentiates 6-Chloro-1-(4-chlorophenyl)-1-oxohexane from the non-chlorinated analog 1-(4-chlorophenyl)hexan-1-one (CAS 7295-50-3), which lacks the terminal leaving group and therefore restricts synthetic diversification to ketone-directed chemistry alone [5].

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